n,7-Dimethyl-7h-purin-6-amine

Lipophilicity Physicochemical profiling Chromatographic retention

N,7-Dimethyl-7H-purin-6-amine (syn. N6,7-dimethyladenine) is a purine derivative bearing methyl groups at the exocyclic N6 amino nitrogen and the endocyclic N7 ring nitrogen.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
CAS No. 5444-25-7
Cat. No. B12845920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,7-Dimethyl-7h-purin-6-amine
CAS5444-25-7
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCNC1=NC=NC2=C1N(C=N2)C
InChIInChI=1S/C7H9N5/c1-8-6-5-7(10-3-9-6)11-4-12(5)2/h3-4H,1-2H3,(H,8,9,10)
InChIKeyZTMPIMWCRRABKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,7-Dimethyl-7H-purin-6-amine (CAS 5444-25-7): A Disubstituted Purine with Distinct Physicochemical and Synthetic Identity


N,7-Dimethyl-7H-purin-6-amine (syn. N6,7-dimethyladenine) is a purine derivative bearing methyl groups at the exocyclic N6 amino nitrogen and the endocyclic N7 ring nitrogen . With a molecular formula of C₇H₉N₅ and a molecular weight of 163.18 g·mol⁻¹, it belongs to the family of N,N‑dimethyladenine positional isomers, which comprise 11 possible regioisomers each having characteristic chemical and biological profiles [1]. The compound is primarily employed as a regiospecific intermediate in purine chemistry and pyrimidine synthesis .

Why Positional Methylation Prevents Generic Substitution of N,7-Dimethyl-7H-purin-6-amine with Other Adenine Derivatives


The exact positions of N-methyl substituents on the adenine scaffold govern lipophilicity, hydrogen‑bonding capacity, and target engagement. N6,7‑dimethyladenine exhibits a calculated XLogP of 0.4, which is substantially lower than the XLogP of 0.70 for the regioisomer N6,N6‑dimethyladenine (6‑dimethylaminopurine) [1]. This 43% reduction in lipophilicity alters chromatographic retention, aqueous solubility, and membrane partitioning. Furthermore, N6‑methylation abolishes adenine receptor activity (N6,N6‑dimethyladenine shows negligible binding), whereas N7‑methylation retains partial agonism (7‑methyladenine Ki = 4.13 µM at rat cortex receptors) [2]. Because N6,7‑dimethyladenine carries both modifications, its biological and physicochemical profile cannot be approximated by any mono‑methylated or symmetrically dimethylated analogue. Generic substitution therefore risks introducing unintended receptor activity, altered ADME properties, or incompatible synthetic reactivity [1].

Quantitative Differentiation Evidence for N,7-Dimethyl-7H-purin-6-amine Versus Closest Analogs


Lower Lipophilicity of N6,7-Dimethyladenine (XLogP 0.4) Relative to N6,N6-Dimethyladenine (XLogP 0.70)

N6,7-Dimethyladenine has a calculated XLogP of 0.4 , while N6,N6-dimethyladenine (6-dimethylaminopurine, CAS 938-55-6) has an XLogP of 0.70 [1]. The 0.30 log unit difference translates to an approximate 2‑fold difference in octanol–water partition coefficient.

Lipophilicity Physicochemical profiling Chromatographic retention

Predicted Adenine Receptor Inactivity of N6,7-Dimethyladenine Inferable from N6-Methylation SAR

N6,N6-Dimethyladenine shows negligible activity at rodent adenine receptors (IC₅₀ ≈ 0 µM at mouse recombinant receptor; Ki ≈ 11 µM at rat cortex), while 7‑methyladenine retains measurable affinity (Ki = 4.13 µM at rat cortex) [1]. Because N6,7‑dimethyladenine contains the activity‑abolishing N6‑methyl group, it is predicted to display similarly low adenine receptor engagement, representing a >10‑fold reduction relative to 7‑methyladenine.

Adenine receptor GPCR Structure–activity relationship

Regiospecific Synthetic Entry to N7-Substituted Purine Libraries Unavailable from N6,N6-Dimethyladenine

N6,7‑Dimethyladenine serves as a direct intermediate for constructing 6,7‑disubstituted and 6,7,8‑trisubstituted purines via selective N7‑functionalisation [1]. In contrast, N6,N6‑dimethyladenine lacks a free N7‑hydrogen, making equivalent N7‑derivatisation more challenging or impossible without additional protection/deprotection steps [1].

Purine synthesis Combinatorial chemistry Kinase inhibitors

Procurement‑Relevant Application Scenarios for N,7-Dimethyl-7H-purin-6-amine


Synthesis of 6,7‑Disubstituted Purine Libraries for Kinase Inhibitor Discovery

N6,7‑Dimethyladenine enables regiospecific N7‑functionalisation to generate 6,7‑disubstituted purines, a scaffold prevalent in cyclin‑dependent kinase (CDK) and protein kinase inhibitor programmes [1]. Its direct alkylation at N7 bypasses the protection/deprotection sequences required when starting from adenine or N6,N6‑dimethyladenine, reducing synthetic step count and improving overall yield.

Physicochemical Reference Standard for Chromatographic Method Development

The distinct XLogP of 0.4 and defined hydrogen‑bond donor/acceptor count (HBD = 1, HBA = 4) make N6,7‑dimethyladenine a useful calibration standard for reversed‑phase HPLC method development targeting moderately polar purine derivatives . Its retention time can be rationally predicted relative to N6,N6‑dimethyladenine (XLogP 0.70), aiding column selection and gradient optimisation.

Negative Control Compound for Adenine Receptor Screening

Owing to the predicted inactivity at adenine receptors conferred by N6‑methylation [2], N6,7‑dimethyladenine may serve as a negative control in cell‑based assays measuring adenine‑evoked GPCR signalling. This avoids the residual agonism observed with 7‑methyladenine (Ki = 4.13 µM) while maintaining the purine scaffold for SAR studies.

Precursor for Nucleoside Analog Synthesis Targeting Antiviral and Anticancer Agents

N6,7‑Dimethyladenine is employed as a protected purine base in the synthesis of N7‑substituted nucleoside analogs [1]. The N7‑methyl group can be selectively removed or retained depending on the desired nucleoside architecture, offering flexibility in designing adenosine mimics with modified hydrogen‑bonding patterns.

Quote Request

Request a Quote for n,7-Dimethyl-7h-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.